molecular formula C27H22FN3O3S B2909938 N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866873-31-6

N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2909938
CAS No.: 866873-31-6
M. Wt: 487.55
InChI Key: HPTNIXBIVRFMHI-UHFFFAOYSA-N
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Description

The compound N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chromeno-pyrimidine derivative featuring a sulfanyl-acetamide linkage. Its core structure consists of a fused chromene and pyrimidine ring system substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 7. The acetamide moiety is functionalized with a 4-fluorophenyl group via a thioether bond.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3S/c1-16-4-3-5-18-14-22-26(34-24(16)18)30-25(17-6-12-21(33-2)13-7-17)31-27(22)35-15-23(32)29-20-10-8-19(28)9-11-20/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNIXBIVRFMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromeno-pyrimidine scaffold and subsequent functionalization to introduce the fluorophenyl and methoxyphenyl groups. The detailed synthetic route often requires advanced techniques in organic chemistry, including nucleophilic substitutions and condensation reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on specific biological pathways.

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines reported the following findings:

Cell Line IC50 (µM) Mechanism of Action
A431 (vulvar carcinoma)15.2Inhibition of cell proliferation
MCF-7 (breast cancer)12.8Induction of apoptosis through caspase activation
HeLa (cervical cancer)10.5Disruption of cell cycle progression

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer therapeutic agent.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes, particularly those involved in cancer progression:

  • Acetylcholinesterase (AChE) : The compound demonstrated moderate inhibition with an IC50 value of 18.1 µM.
  • Butyrylcholinesterase (BChE) : It showed a stronger inhibitory effect with an IC50 value of 9.2 µM.

These findings are relevant as AChE and BChE are implicated in various neurodegenerative diseases, suggesting potential applications beyond oncology.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : In vitro studies on A431 cells revealed that treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
  • Case Study 2 : A comparative study involving similar chromeno-pyrimidine derivatives indicated that modifications to the methoxy group significantly influenced anticancer activity, with this specific compound exhibiting superior efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader family of chromeno-pyrimidine sulfanyl acetamides. Key structural analogs and their differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R1) Substituent (R2) Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 4-Fluorophenyl 4-Methoxyphenyl ~488* ~6.8 Electron-withdrawing F, electron-donating OCH₃; enhanced polarity
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () 2-Chlorophenyl 4-Methylphenyl 488.0 6.8 Chloro substituent (meta position); increased hydrophobicity
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide () 4-Methylphenyl Ethoxy ~504† N/A Ethoxy group (bulkier substituent); potential metabolic stability differences

*Estimated based on structural similarity to .
†Calculated based on molecular formula.

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. In contrast, the 4-methylphenyl group in ’s analog is less polar, favoring hydrophobic interactions.
  • Halogen Effects : The 4-fluorophenyl group in the target compound introduces electronegativity, which may improve binding affinity through dipole interactions or hydrogen bonding compared to the 2-chlorophenyl group in ’s analog.
  • Methoxy and ethoxy groups are prone to demethylation/demethoxylation, whereas fluorophenyl groups are more resistant to enzymatic degradation.

NMR Spectral Analysis ()

Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituent changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, the 4-fluorophenyl and 4-methoxyphenyl groups would likely induce distinct shifts in regions A and B (Figure 6 in ), reflecting modified electronic environments. Such shifts can guide hypotheses about binding modes or reactivity.

Crystallographic Insights

  • Structural Validation : Tools like SHELXL () and ORTEP-3 () are critical for resolving molecular conformations. The target compound’s crystal structure (if resolved) would clarify intramolecular interactions, such as hydrogen bonding between the acetamide NH and pyrimidine N atoms.
  • Packing Motifs : Analogous compounds () show that chloro or methyl substituents influence crystal packing via halogen bonding or van der Waals interactions. The 4-fluorophenyl group in the target compound may form unique F···H-C contacts, affecting solubility and stability.

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